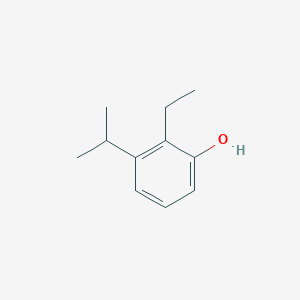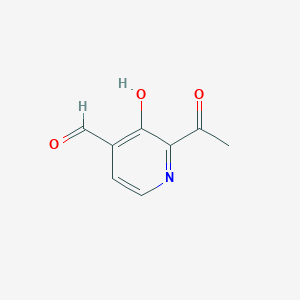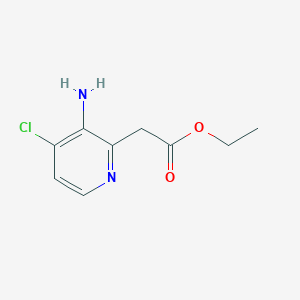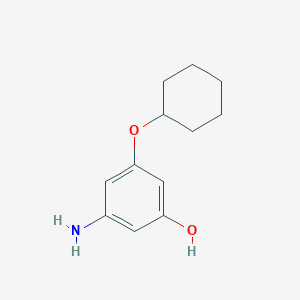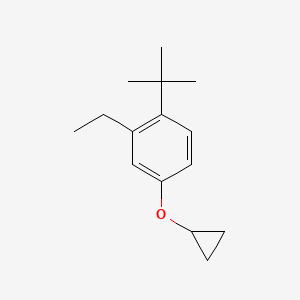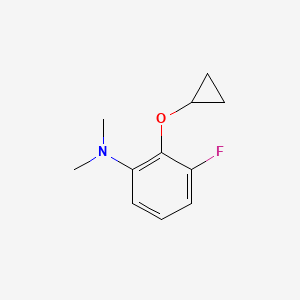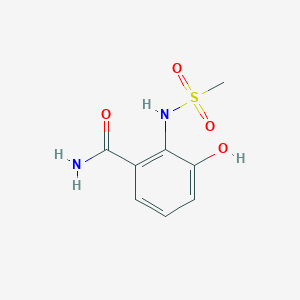
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide: is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol This compound is known for its unique structural features, which include a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
準備方法
The synthesis of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Tert-butyl and Cyclopropoxy Groups: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The cyclopropoxy group can be added via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Methanesulfonamide Group:
化学反応の分析
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and cyclopropoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the sulfonamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The pyridine ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts.
科学的研究の応用
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also contains a tert-butyl group and a pyridine ring, but differs in its imidazo[1,2-a]pyridine structure.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound features a tert-butyl group and a pyridine ring, but includes a cyano group and a carbonate ester.
特性
分子式 |
C13H20N2O3S |
|---|---|
分子量 |
284.38 g/mol |
IUPAC名 |
N-(2-tert-butyl-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)12-11(18-9-5-6-9)10(7-8-14-12)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChIキー |
YKHDZNOJIQROOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



